molecular formula C7H8ClNO2 B7966875 4-Chloro-2,3-dimethoxypyridine

4-Chloro-2,3-dimethoxypyridine

Cat. No.: B7966875
M. Wt: 173.60 g/mol
InChI Key: WNYHSUPTUIRHMC-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethoxypyridine is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.60 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Cyclopalladated Complexes Formation : Research by Mancilha et al. (2011) explored cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which involved reactions with palladium acetate and pyridine, including chloro-coordinated cyclometallated complexes. This study is significant for understanding the formation and photophysical properties of such complexes (Mancilha et al., 2011).

  • Synthesis Improvement : Feng Xiao-liang (2006) focused on improving the synthesis process of 4-Chloro-2,3-dimethylpyridine-N-oxide, involving steps like oxidation, nitration, and chlorination, achieving high yields and purity. This study contributes to the optimization of synthetic procedures for related compounds (Feng Xiao-liang, 2006).

  • Herbicidal Applications : Andrea et al. (1990) investigated the selectivity of herbicidal pyrrole dicarboxylates with different chloropyridine substitutions, including 4-chloro analogs. This research provides insights into the relationship between molecular structure and biological properties of herbicides (Andrea et al., 1990).

  • Synthesis of Herbicide Intermediates : Zuo Hang-dong (2010) reported on the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for producing the herbicide trifloxysulfuron. This study highlights the importance of such intermediates in agricultural chemistry (Zuo Hang-dong, 2010).

  • Enantioselective Synthesis for Asymmetric Catalysis : Research by Busto et al. (2006) focused on the enantioselective synthesis of 4-(Dimethylamino)pyridines, demonstrating their application as nucleophilic catalysts in stereoselective chemical reactions (Busto et al., 2006).

  • Deprotonation Studies using Lithium Magnesates : A study by Awad et al. (2004) discussed the deprotonation of 4-Chloropyridine using lithium magnesates, contributing to the understanding of chemical reactions involving pyridine derivatives (Awad et al., 2004).

Properties

IUPAC Name

4-chloro-2,3-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYHSUPTUIRHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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